molecular formula C22H25F3N6 B14925941 N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B14925941
M. Wt: 430.5 g/mol
InChI Key: RXJKBLALSIXKNF-UHFFFAOYSA-N
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Description

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE is a complex organic compound with a unique structure that combines a pyrimidine ring, a benzimidazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine and benzimidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclopropylamine, trifluoromethylpyrimidine, and piperidinoethylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or oxidation states

Scientific Research Applications

N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and benzimidazole derivatives, such as:

  • **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE
  • **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE

Uniqueness

What sets N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]AMINE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets and enables the exploration of new chemical and biological pathways.

Properties

Molecular Formula

C22H25F3N6

Molecular Weight

430.5 g/mol

IUPAC Name

N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C22H25F3N6/c23-22(24,25)19-14-17(15-8-9-15)26-20(28-19)29-21-27-16-6-2-3-7-18(16)31(21)13-12-30-10-4-1-5-11-30/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,26,27,28,29)

InChI Key

RXJKBLALSIXKNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC4=NC(=CC(=N4)C(F)(F)F)C5CC5

Origin of Product

United States

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